2-Acetamido-3-(3-fluorophenyl)propanoic acid
2-Acetamido-3-(3-fluorophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
17607-28-2
VCID:
VC21041441
InChI:
InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
SMILES:
CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Molecular Formula:
C11H12FNO3
Molecular Weight:
225.22 g/mol
2-Acetamido-3-(3-fluorophenyl)propanoic acid
CAS No.: 17607-28-2
Cat. No.: VC21041441
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17607-28-2 |
|---|---|
| Molecular Formula | C11H12FNO3 |
| Molecular Weight | 225.22 g/mol |
| IUPAC Name | 2-acetamido-3-(3-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | LKXNJLVPYPXTDY-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O |
| SMILES | CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator